(1R,2R)-2-(piperazin-1-yl)cyclopentan-1-ol
Description
(1R,2R)-2-(Piperazin-1-yl)cyclopentan-1-ol is a chiral cyclopentanol derivative featuring a piperazine moiety at the C2 position. Its molecular formula is C₁₃H₁₈N₂O, with a molecular weight of 202.30 g/mol . The compound is cataloged under CAS number 1404531-32-3 and is available as a racemic mixture (rac-) with a purity ≥95% . The piperazine group confers basicity and hydrogen-bonding capacity, while the cyclopentanol backbone introduces stereochemical rigidity, making it a valuable scaffold in medicinal chemistry for CNS-targeting agents or receptor modulators.
Properties
IUPAC Name |
(1R,2R)-2-piperazin-1-ylcyclopentan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c12-9-3-1-2-8(9)11-6-4-10-5-7-11/h8-10,12H,1-7H2/t8-,9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZKFNUJXUUPNL-RKDXNWHRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)N2CCNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)O)N2CCNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Cyclopentane Derivative Synthesis
Starting Material: Cyclopentanone.
Reaction: Reduction of cyclopentanone to cyclopentanol using a reducing agent such as sodium borohydride (NaBH4).
Conditions: Typically performed in an alcohol solvent like methanol at room temperature.
-
Piperazine Substitution
Starting Material: Cyclopentanol.
Reaction: Nucleophilic substitution with piperazine.
Conditions: Conducted in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for (1R,2R)-2-(piperazin-1-yl)cyclopentan-1-ol would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:
Catalysis: Using catalysts to improve reaction efficiency.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance scalability and control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Products: Oxidation of the hydroxyl group to a ketone or carboxylic acid.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4).
Products: Reduction of any ketone or aldehyde functionalities to alcohols.
-
Substitution
Reagents: Halogenating agents like thionyl chloride (SOCl2) for converting hydroxyl groups to halides.
Products: Halogenated derivatives which can undergo further substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution under acidic conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: SOCl2 in the presence of a base like pyridine.
Scientific Research Applications
Chemistry
Building Block: Used as a building block in the synthesis of more complex molecules.
Chiral Ligand: Employed in asymmetric synthesis as a chiral ligand.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its structural features.
Medicine
Pharmaceuticals: Explored as a precursor or intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Industry
Material Science: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism by which (1R,2R)-2-(piperazin-1-yl)cyclopentan-1-ol exerts its effects depends on its application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The piperazine moiety is known for its ability to interact with neurotransmitter receptors, potentially influencing neurological pathways.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following compounds share structural or functional similarities with (1R,2R)-2-(piperazin-1-yl)cyclopentan-1-ol, differing in substituents, backbone modifications, or stereochemistry. Key comparisons are summarized in Table 1.
Table 1: Structural and Functional Comparison of Related Compounds
Substituent-Driven Functional Differences
- Piperazine vs. Benzylamine: The piperazine group in the target compound enhances water solubility due to its basicity (pKa ~9.5), whereas the benzylamino analog (Table 1) exhibits higher lipophilicity, favoring blood-brain barrier penetration .
Backbone and Stereochemical Impact
- Cyclopentanol vs. Cyclohexenol: Compounds like (1R,2R,6S)-2-(4-isopropylbenzylpiperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-en-1-ol () feature a larger cyclohexenol ring with additional substituents (e.g., isopropylbenzyl). This increases steric bulk and reduces synthetic accessibility (23% yield over three steps) compared to the simpler cyclopentanol core .
- Stereochemical Rigidity : The (1R,2R) configuration in the target compound enforces a trans-diol arrangement, optimizing hydrogen-bonding interactions in chiral environments. Racemic mixtures (e.g., rac-(1R,2R)-2-(piperazin-1-yl)cyclopentan-1-ol) may require resolution for enantioselective applications .
Biological Activity
(1R,2R)-2-(piperazin-1-yl)cyclopentan-1-ol is a chiral compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparisons with related compounds.
Chemical Structure and Properties
The compound's molecular formula is , and its structure includes a cyclopentane ring substituted with a piperazine moiety and a hydroxyl group. The stereochemistry of (1R,2R) is crucial as it influences the biological activity and interaction with various biological targets.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C9H18N2O |
| SMILES | C1CC@HN2CCNCC2 |
| InChI | InChI=1S/C9H18N2O/c12-9-3-1-2-8(9)11-6-4-10-5-7-11/h8-10,12H,1-7H2/t8-,9-/m1/s1 |
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Material : Cyclopentanone.
- Reductive Amination : Cyclopentanone reacts with piperazine under reductive conditions.
- Resolution : The racemic mixture is resolved to obtain the (1R,2R) enantiomer.
- Hydrochloride Formation : The free base is converted to its hydrochloride salt for enhanced solubility.
Antimicrobial Activity
A study highlighted the antimicrobial properties of related piperazine compounds, indicating that derivatives of piperazine exhibit significant antibacterial effects against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli . Though specific data on this compound is limited, the structural similarity suggests potential for similar activity.
The mechanism by which this compound exerts its biological effects likely involves:
- Receptor Interaction : The piperazine group may interact with neurotransmitter receptors or enzymes, influencing signaling pathways.
- Hydrogen Bonding : The hydroxyl group can participate in hydrogen bonding, enhancing binding affinity to target proteins.
Case Studies and Research Findings
Research on related compounds has shown promising results:
- Antibacterial Studies : Compounds structurally related to this compound have demonstrated superior activity against resistant bacterial strains compared to traditional antibiotics .
- Molecular Docking Studies : Molecular docking studies have been employed to predict interactions with bacterial enzymes such as MurB and dihydrofolate reductase. These studies suggest that modifications in the piperazine structure can lead to enhanced binding and activity against pathogens .
Comparison with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| (1S,2S)-2-(piperazin-1-yl)cyclopentan-1-ol | Enantiomer | Potentially different activity |
| 2-(aminomethyl)cyclopentan-1-ol | Cyclopentanol Derivative | Antibacterial activity observed |
| 2-(piperazin-1-yl)cyclohexanols | Cyclohexane Derivative | Varying antimicrobial properties |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
